3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-benzyl-7,8-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-12-7-8-14(18)15(19)16(12)21-17(20)13(10)9-11-5-3-2-4-6-11/h2-8,18-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOVDSFVAFCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-77-1 | |
| Record name | 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methyl-2H-chromen-2-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antioxidant Properties
3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one exhibits significant antioxidant activity. Studies indicate that it can protect cells from oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage in various diseases.
Anti-inflammatory Effects
The compound has been shown to inhibit myeloperoxidase activity, an enzyme involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Research indicates that this coumarin derivative possesses anticancer properties. For instance:
- In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231), by suppressing key signaling pathways such as STAT3 and NF-kB .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 90.66 |
| BT-549 | 77.19 |
| MDA-MB-468 | 70.65 |
| MCF-7 | 122.0 |
Medicinal Applications
Potential Therapeutic Uses
The compound is being investigated for its potential use in treating various conditions:
- Cancer : Its ability to induce apoptosis makes it a candidate for cancer therapy.
- Neurodegenerative Diseases : Preliminary studies suggest that it may have protective effects against neurodegeneration associated with diseases like Alzheimer’s.
Industrial Applications
Use in Cosmetics and Food Industry
Due to its antioxidant properties, this compound is explored as an additive in cosmetics and food products to enhance stability and shelf life.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the effects of various coumarin derivatives, including this compound, on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through modulation of the JAK/STAT signaling pathway .
Case Study 2: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures .
Mechanism of Action
The mechanism of action of 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural and Functional Modifications
Coumarins exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one and key analogs:
Key Research Findings
Antiadipogenic Activity
- This compound demonstrated potent inhibition of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid biosynthesis, in a dose-dependent manner. This activity surpassed that of Compound 33 (biscoumarin) and Compound 11 (monohydroxy coumarin) .
- The 7,8-dihydroxy-4-methyl-2H-chromen-2-one (Compound 7) showed moderate antiadipogenic activity (IC₅₀: 37.79 µM), highlighting the critical role of the 7,8-dihydroxy motif in binding to AMP-activated protein kinase (AMPK) .
Impact of Substituents
- Benzyl Group at Position 3: Enhances lipophilicity and membrane permeability compared to the non-benzylated analog (Compound 7). This modification likely improves bioavailability and target engagement .
- Hydroxyl Groups at 7,8-Positions : Essential for hydrogen bonding with AMPK and SCD-1. Removal of the 8-OH group (as in Compound 11) reduced activity by 43% .
Solubility and Stability
- However, the benzyl group introduces hydrophobicity, necessitating formulation optimization for in vivo applications .
Biological Activity
3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, exhibits a variety of biological activities that have garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula: CHO
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC3=CC=CC=C3
InChI: InChI=1S/C17H14O4/c1-10-12-7-8-14(18)15(19)16(12)21-17(20)13(10)9-11-5-3-2-
The compound features a benzyl group at the 3-position and hydroxyl groups at the 7 and 8 positions, contributing to its biological activity.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. The hydroxyl groups in its structure are effective in scavenging free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, inhibiting the growth of both bacteria and fungi. It disrupts microbial cell membranes, which leads to cell death. For instance, studies have shown that it exhibits effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably:
- MCF-7 Cells: The compound has shown an IC value of approximately 8.5 μg/mL against MCF-7 breast cancer cells, indicating its effectiveness in inducing apoptosis through activation of specific signaling pathways such as P38 MAPK .
| Cell Line | IC (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.5 | Apoptosis induction via P38 MAPK activation |
| MDA-MB-231 | 19.8 | Apoptosis induction via P38 MAPK activation |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's hydroxyl groups act as electron donors, neutralizing free radicals and reducing oxidative stress.
- Antimicrobial Mechanism: It disrupts the integrity of microbial membranes, leading to leakage of cellular contents and subsequent cell death.
- Anticancer Mechanism: By activating apoptotic pathways and inhibiting key signaling proteins involved in cell proliferation, the compound can effectively induce cancer cell death .
Study on Anticancer Effects
In a study evaluating the anticancer effects on breast cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
Study on Antimicrobial Properties
A separate study assessed the antimicrobial efficacy against Bacillus anthracis. The compound demonstrated significant inhibitory effects at varying concentrations, confirming its potential as a therapeutic agent against bacterial infections .
Q & A
Q. What are the typical synthetic routes for 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis often involves condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., phosphorous oxychloride with ZnCl₂ as a catalyst). Key steps include benzylation at the 3-position and hydroxylation at the 7,8-positions. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice significantly impact yield and purity. For example, ZnCl₂ promotes cyclization but may require post-reaction neutralization to isolate the product .
Q. What spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–7.5 ppm for benzyl groups) and hydroxyl protons (broad signals δ 9–12 ppm). Methine protons (C4-methyl) typically appear as singlets near δ 2.3 ppm.
- UV-Vis : Chromen-2-one’s conjugated system shows λmax ~300–350 nm.
- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
Cross-validate with mass spectrometry (HRMS) for molecular ion peaks .
Q. How are preliminary biological activities screened for this compound, and what assays are most relevant?
Standard assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ values).
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate runs to ensure reproducibility .
Q. What are the optimal storage conditions to maintain compound stability?
Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of dihydroxy groups. Purity degradation (>5%) occurs within 6 months at 4°C, as hydroxyl groups are prone to autoxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in substituted chromenones, and what challenges arise?
Single-crystal X-ray diffraction confirms substituent positions and hydrogen-bonding networks. For 3-benzyl derivatives, challenges include:
Q. How do contradictory results in pharmacological studies arise, and what experimental designs mitigate them?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) often stem from:
- Solubility differences : Use DMSO/EtOH co-solvents to enhance aqueous solubility.
- Cell line heterogeneity : Validate across multiple lines (e.g., HepG2 vs. A549).
- Redox interference : Include ROS scavengers (e.g., NAC) in antioxidant assays.
Dose-response curves (0.1–100 µM) and pharmacokinetic profiling (plasma protein binding) improve reliability .
Q. What computational strategies predict metabolic pathways and toxicity of this compound?
Q. How can regioselective functionalization at C7/C8 be achieved, and what catalysts are effective?
Q. What analytical techniques quantify degradation products under stress conditions?
Q. How do substituent variations (e.g., nitro vs. methoxy groups) alter bioactivity, and what SAR trends emerge?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
